molecular formula C23H29ClN4O2S B2690106 N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride CAS No. 1215334-90-9

N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride

Cat. No.: B2690106
CAS No.: 1215334-90-9
M. Wt: 461.02
InChI Key: CMWXHKPCYMZTRD-UHFFFAOYSA-N
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Description

N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring, a piperazine moiety, and a methoxybenzamide group. Its hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . These activities suggest that the compound may interact with multiple targets.

Mode of Action

Benzothiazole derivatives have been reported to exhibit potent inhibitory activity against various enzymes and receptors . The compound’s interaction with its targets likely involves binding to the active site, leading to changes in the target’s function.

Biochemical Pathways

Given the wide range of biological activities associated with benzothiazole derivatives , it can be inferred that the compound may affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Benzothiazole derivatives have been reported to exhibit a variety of biological activities , suggesting that the compound may induce a range of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride typically involves multiple steps. One common method starts with the preparation of 4,5-dimethylbenzo[d]thiazole, which is then reacted with piperazine to form an intermediate. This intermediate is further reacted with 4-methoxybenzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory agent and may have applications in treating certain diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of specialty chemicals .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-[2-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]-4-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S.ClH/c1-16-4-9-20-21(17(16)2)25-23(30-20)27-14-12-26(13-15-27)11-10-24-22(28)18-5-7-19(29-3)8-6-18;/h4-9H,10-15H2,1-3H3,(H,24,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWXHKPCYMZTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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